molecular formula C18H18N4O B5231751 (1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane

(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane

Cat. No.: B5231751
M. Wt: 306.4 g/mol
InChI Key: PXXHREORUGXEJB-OCCSQVGLSA-N
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Description

(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a benzofuran and triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane can be achieved through a regio and diastereoselective strategy. One common method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition . This reaction is typically carried out under catalyst-free conditions, making it operationally simple and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide variety of products, depending on the nature of the substituent.

Scientific Research Applications

(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for (1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane apart from similar compounds is its unique combination of a benzofuran and triazine moiety within a bicyclic structure. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-7-16-13(5-1)9-17(23-16)15-10-19-21-18(20-15)22-11-12-4-3-6-14(22)8-12/h1-2,5,7,9-10,12,14H,3-4,6,8,11H2/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXHREORUGXEJB-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N(C2)C3=NC(=CN=N3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)N(C2)C3=NC(=CN=N3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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